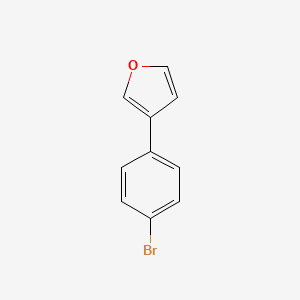

3-(4-Bromophenyl)furan

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(4-Bromophenyl)furan is a synthetic organic compound that belongs to the category of furan derivatives . It has a molecular formula of C10H7BrO .

Molecular Structure Analysis

The molecular structure of 3-(4-Bromophenyl)furan consists of a butyrolactone core that adopts the furan-2(5H)-one structure . This core forms dihedral angles with the bromobenzene and phenol rings .Chemical Reactions Analysis

While specific chemical reactions involving 3-(4-Bromophenyl)furan are not detailed in the available literature, furan derivatives in general are known to undergo a variety of reactions. These include oxidation, nitration, sulphonation, and Friedel-Crafts reactions .Physical And Chemical Properties Analysis

3-(4-Bromophenyl)furan has a molecular weight of 223.07 g/mol . Other physical and chemical properties specific to this compound are not detailed in the available literature.Wissenschaftliche Forschungsanwendungen

Anti-Bacterial Activities

3-(4-Bromophenyl)furan has been synthesized and used in the study of its anti-bacterial activities . It has shown effectiveness against clinically isolated drug-resistant bacteria such as A. baumannii , K. pneumoniae , E. cloacae , and S. aureus . This compound was found to be particularly effective against NDM-positive bacteria A. baumannii .

Synthesis of Analogues

The compound has been used in the synthesis of its analogues . The carboxamide of 3-(4-Bromophenyl)furan was arylated using triphenylphosphine palladium as a catalyst and K3PO4 as a base . This resulted in the production of N-(4-bromophenyl)furan-2-carboxamide analogues .

Antibacterial Evaluation of Furan Derivatives

3-(4-Bromophenyl)furan has been used in the synthesis and antibacterial evaluation of furan derivatives . These derivatives have shown potent levels of inhibitory activity against a variety of different Gram-positive bacteria, including multidrug-resistant clinical isolates .

Synthesis of Naphtho[2,3-b]furan-4,9-diones

This compound has been used in the synthesis of naphtho[2,3-b]furan-4,9-diones . These compounds have been found to exhibit versatile biological activities, including antitumor, cytotoxic activity toward KB, antiviral activity against the Japanese encephalitis virus, and Vero cells, an inhibitor of human keratinocyte hyperproliferation, and other cytotoxic activities .

Potential Sustainable Prevention Strategy

Preliminary data showed that cattle and pigs fed with bamboo and olive by-products, respectively, were free from Campylobacter . This suggests a potential sustainable prevention strategy where 3-(4-Bromophenyl)furan could be involved .

Biochemical Analysis

Biochemical analysis showed high levels of unsaturated fatty acids in red meat and meat products . This is adequate for the application of health claims in line with EU food law . The role of 3-(4-Bromophenyl)furan in this process could be a subject of further research .

Safety and Hazards

Zukünftige Richtungen

Furan derivatives, including 3-(4-Bromophenyl)furan, are valuable building blocks for the synthesis of fine chemicals, polymers, and pharmaceutically active compounds . Their synthesis methods, particularly those that are environmentally friendly, are areas of ongoing research . The structural diversity of furan derivatives makes them promising scaffolds for novel drug discovery .

Wirkmechanismus

Target of Action

Furan derivatives have been found in many important synthetic drug molecules and are known to bind with high affinity to multiple receptors .

Mode of Action

Furan derivatives are known to participate in various chemical reactions, such as the suzuki–miyaura coupling, which involves the formation of carbon-carbon bonds .

Biochemical Pathways

For instance, they have been found to participate in the Suzuki–Miyaura coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Result of Action

One study showed that a compound with a similar structure exhibited excellent activity against xdr pathogens .

Action Environment

The action, efficacy, and stability of “3-(4-Bromophenyl)furan” can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction, in which furan derivatives participate, is known to be exceptionally mild and functional group tolerant . This suggests that “3-(4-Bromophenyl)furan” might also exhibit stability under various conditions.

Eigenschaften

IUPAC Name |

3-(4-bromophenyl)furan |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrO/c11-10-3-1-8(2-4-10)9-5-6-12-7-9/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDKJDQLEFMMXET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=COC=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Bromophenyl)furan | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,5-dimethylphenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2511149.png)

![(E)-1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2511152.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-ethoxybenzamide hydrochloride](/img/structure/B2511154.png)

![2-chloro-N-[2-methyl-1-(thiophen-2-yl)propyl]pyridine-4-carboxamide](/img/structure/B2511155.png)

![5-Fluoro-2-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]pyrimidine](/img/structure/B2511156.png)

![(E)-N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-(furan-2-yl)acrylamide](/img/structure/B2511159.png)

![N-(3,5-dimethoxyphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2511166.png)

![7-Chloro-5-(chloromethyl)-2,3-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2511170.png)